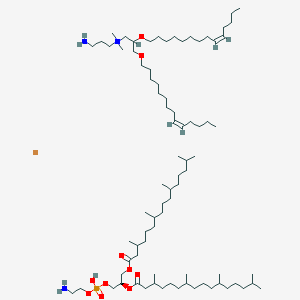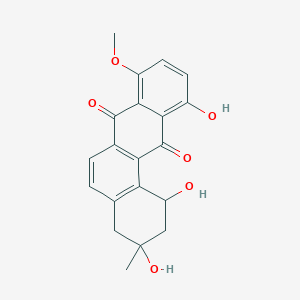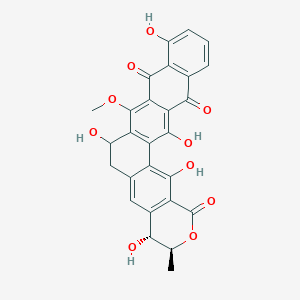
Vaxfectin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vaxfectin is a cationic lipid-based adjuvant developed by Vical Incorporated. It is primarily used to enhance the immune response to plasmid DNA (pDNA) and protein-based vaccines. This compound has shown promise as a versatile adjuvant, boosting the immune response against a range of pathogenic antigens in preclinical models and clinical trials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vaxfectin is prepared by combining cationic lipids with neutral lipids. The typical preparation involves mixing the lipids in a specific molar ratio, often 4:1, in a saline solution with sodium phosphate at pH 7.2 . The mixture is then subjected to processes that ensure the formation of stable liposomes, which are essential for its adjuvant properties.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the lipid components followed by their combination under controlled conditions to form the final adjuvant product. The process includes rigorous quality control measures to ensure consistency and efficacy. The final product is often stored under refrigerated conditions to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: Vaxfectin primarily undergoes reactions typical of lipid compounds, including oxidation and hydrolysis. These reactions can affect the stability and efficacy of the adjuvant.
Common Reagents and Conditions: The preparation of this compound involves reagents such as saline solution and sodium phosphate. The reaction conditions are carefully controlled to maintain the integrity of the lipids and ensure the formation of effective liposomes .
Major Products Formed: The major product formed from the preparation of this compound is a stable liposome that can effectively deliver pDNA or protein antigens to the immune system, enhancing the immune response .
Wissenschaftliche Forschungsanwendungen
Vaxfectin has a wide range of applications in scientific research, particularly in the fields of immunology and vaccine development. Some key applications include:
Vaccine Development: this compound is used as an adjuvant in DNA and protein-based vaccines to enhance the immune response. .
Cancer Immunotherapy: this compound has shown potential in cancer immunotherapy by boosting the immune response against tumor antigens.
Gene Therapy: this compound is used to improve the delivery and expression of therapeutic genes in gene therapy applications.
Wirkmechanismus
Vaxfectin works by forming liposomes that encapsulate the antigen (either pDNA or protein). These liposomes facilitate the delivery of the antigen to antigen-presenting cells, such as dendritic cells. Once inside the cells, the antigen is processed and presented on the cell surface, triggering an immune response. The cationic nature of this compound helps in attracting negatively charged cell membranes, enhancing the uptake of the antigen .
Similar Compounds:
Alum (Aluminum Hydroxide): A widely used adjuvant in vaccines, but less effective with DNA vaccines.
MF59: An oil-in-water emulsion adjuvant used in some influenza vaccines.
AS01: A liposome-based adjuvant system used in malaria and shingles vaccines.
Uniqueness of this compound: this compound stands out due to its versatility and effectiveness with both DNA and protein-based vaccines. Unlike traditional adjuvants like alum, this compound can significantly enhance the immune response to pDNA vaccines, making it a valuable tool in modern vaccine development .
Eigenschaften
CAS-Nummer |
370108-99-9 |
|---|---|
Molekularformel |
C81H163BrN3O10P |
Molekulargewicht |
1450.1 g/mol |
IUPAC-Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate;3-aminopropyl-[2,3-bis[(Z)-tetradec-9-enoxy]propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C45H90NO8P.C36H73N2O2.BrH/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4;1-5-7-9-11-13-15-17-19-21-23-25-27-32-39-35-36(34-38(3,4)31-29-30-37)40-33-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35-43H,11-34,46H2,1-10H3,(H,49,50);11-14,36H,5-10,15-35,37H2,1-4H3;1H/q;+1;/p-1/b;13-11-,14-12-;/t37?,38?,39?,40?,41?,42?,43-;;/m1../s1 |
InChI-Schlüssel |
LTOCXIVQWDANEX-UXCYUTBZSA-M |
Isomerische SMILES |
CCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCC/C=C\CCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-] |
SMILES |
CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-] |
Kanonische SMILES |
CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-] |
Synonyme |
aminopropyl-dimethyl-myristoyleyloxy-propanaminium bromide-diphytanoylphosphatidyl-ethanolamine DPyPE formulation vaxfectin VC 1052 VC-1052 VC1052 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
![1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine](/img/structure/B1242489.png)
![(1S)-1,5-anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]-2-O-beta-D-glucopyranosyl-D-glucitol](/img/structure/B1242490.png)

![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)
![TG(16:0/16:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1242498.png)
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)

![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)
![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)

![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]thiophene-3-carboxamide](/img/structure/B1242510.png)